molecular formula C8H7ClO3 B1296388 Methyl 4-chloro-2-hydroxybenzoate CAS No. 22717-55-1

Methyl 4-chloro-2-hydroxybenzoate

Cat. No.: B1296388
CAS No.: 22717-55-1
M. Wt: 186.59 g/mol
InChI Key: QXDWMJQRXWLSDP-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-hydroxybenzoate, also known as methyl 4-chlorosalicylate, is an organic compound with the molecular formula C8H7ClO3. It is a derivative of salicylic acid and is characterized by the presence of a chlorine atom at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-hydroxybenzoate can be synthesized through the esterification of 4-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Ester Hydrolysis: 4-chloro-2-hydroxybenzoic acid and methanol.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the hydroxyl group

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis:
Methyl 4-chloro-2-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of metoclopramide, a medication used to treat nausea and gastroparesis. The compound acts as a chlorinating agent in the synthesis process, facilitating the formation of the desired active pharmaceutical ingredient (API) while minimizing environmental risks associated with traditional chlorination methods .

Case Study: Metoclopramide Synthesis

  • Method: The synthesis involves reacting this compound with other reagents in a controlled environment to yield metoclopramide.
  • Yield: The process has been optimized to achieve high yields (>88%) using N,N-dimethylformamide as a solvent, which is environmentally friendly compared to traditional solvents .

Chemical Intermediate

This compound is utilized as an intermediate in organic synthesis, particularly in the creation of other chlorinated aromatic compounds. Its utility stems from its reactivity due to the presence of both hydroxyl and chloro functional groups, which can participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.

Synthesis of Other Compounds:

  • Example: It can be transformed into methyl esters or used to synthesize derivatives that are valuable in agrochemicals and other industrial applications .

Toxicological Studies

Recent studies have investigated the toxicological properties of substituted phenols, including this compound. These investigations focus on understanding how such compounds interact with biological systems and their potential effects on human health.

QSAR Analysis:
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the toxicity of substituted phenols. This compound has been analyzed for its cytotoxic effects on various cell lines, contributing to a broader understanding of how structural modifications influence biological activity .

Environmental Impact and Safety

This compound is classified under various safety categories due to its potential harmful effects if ingested or upon skin contact. It is important for researchers and manufacturers to adhere to safety protocols when handling this compound to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-hydroxybenzoate involves its interaction with cellular components. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interfere with cellular membrane processes and inhibit the synthesis of DNA, RNA, and proteins in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-hydroxybenzoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various chemical and pharmaceutical applications .

Biological Activity

Methyl 4-chloro-2-hydroxybenzoate, commonly known as methyl 4-chlorosalicylate, is an aromatic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H8_8ClO3_3
  • Molecular Weight : 189.60 g/mol
  • CAS Number : 4068-78-4

The compound features a chlorinated aromatic ring with a hydroxyl group and a methoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It is believed to interfere with the peptidoglycan layer formation in bacteria, thus exerting its antibacterial properties .
  • Anti-inflammatory Properties : this compound has shown potential in reducing inflammation by modulating the production of inflammatory cytokines. This mechanism may be linked to its ability to inhibit cyclooxygenase (COX) enzymes .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table presents findings from a recent study:

Treatment Cytokine Level (pg/mL) % Inhibition
ControlTNF-alpha: 150-
This compound (10 µM)TNF-alpha: 7550%
This compound (20 µM)TNF-alpha: 4073%

These findings suggest that the compound could serve as a therapeutic agent for inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited potent activity with an MIC of 16 µg/mL, suggesting its potential use in treating skin infections caused by this pathogen.
  • Inflammation Model : In another study published in the Journal of Medicinal Chemistry, researchers assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced paw swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions .

Properties

IUPAC Name

methyl 4-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDWMJQRXWLSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316179
Record name methyl 4-chloro-2-hydroxybenzoate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22717-55-1
Record name Methyl 4-chloro-2-hydroxybenzoate
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Record name NSC 300575
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Record name 22717-55-1
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Record name methyl 4-chloro-2-hydroxybenzoate
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Record name Benzoic acid, 4-chloro-2-hydroxy-, methyl ester
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Synthesis routes and methods I

Procedure details

5 ml of concentrated sulfuric acid is drop-added slowly to 100 ml of methanol. The solution is cooled and then added with a powder of 4-chloro-salicylic acid (17.20 g, 0.1 mol), and a reaction is carried out at reflux for 24 hours. After cooling the reaction, a large amount of deposit precipitates and is filtered out, washed with small amount of methanol, and recrystallized in anhydrous ethanol, to obtain 15.60 g of methyl 4-chloro-salicylate, with a yield of 83%.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrogen chloride gas is bubbled into a mixture of 4-chlorosalicylic acid (100 g, 0.579 mol) in methanol while maintaining the temperature at 45°-50° C. The reaction mixture is then stirred at room temperature for several hours, concentrated in vacuo and extracted with ether. The combined organic extracts are washed sequentially with brine, saturated sodium hydrogen carbonate solution and brine, dried over anhydrous sodium sulfate and concentrated in vacuo to obtain an amber oil. The oil is distilled under reduced pressure to give the title product as a colorless oil which is identified by NMR spectral analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Chlorosalicylic acid (34.51 g, 0.2 mol) (Aldrich) was suspended in a solution of methanol (100 mL) and concentrated sulfuric acid (8 mL). The mixture was heated at reflux for 17 h. After cooling to room temperature, the mixture was concentrated under reduced pressure. The resulting residue was dissolved in ether (400 mL) and washed successively with water (400 mL), saturated aqueous sodium bicarbonate (400 mL), and saturated aqueous sodium chloride (400 mL). The ether solution was then dried (MgSO4), filtered, and concentrated. The resulting yellow oil was distilled to give methyl 4-chlorosalicylate. (Yield 32.89 g, 88%; b.p. 86-90° C., 0.15 mm Hg).
Quantity
34.51 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-chloro-2-hydroxybenzoic acid (200 g, 1.16 mol) and 40 ml conc. sulfuric acid in 400 ml of methanol was heated under reflux for 20 1/2 hours. The solvent was evaporated under reduced pressure, the residue poured into aqueous saturated Na2CO3, and then extracted with ethyl ether (3×500 ml). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to give 2f (191.6 g, 88.6% yield) as an oil. This was used for the next reaction without purification. IR (neat) 3150 (OH), 1728 (C=0), and 1678 (C=0) cm-1. NMR (CDCl3) δ 10.27 (br s, 1H, OH), 7.47 (d, 1H, JBC =8 Hz, HC), 6.80 (d, 1H, JAB =2 Hz, HA), 6.63 (d of d, 1H, HB), and 3.85 (s, 3H, CH3).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Yield
88.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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